5-(2-Fluorophenyl)-2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline
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Overview
Description
5-(2-Fluorophenyl)-2,9-dimethyl-5H,6H-pyrazolo[1,5-c]quinazoline: is a heterocyclic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-fluorophenyl)-2,9-dimethyl-5H,6H-pyrazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with 2,9-dimethylpyrazolo[1,5-c]quinazoline-5-one in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 80-100°C .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and employing catalysts such as palladium on carbon or platinum oxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, 5-(2-fluorophenyl)-2,9-dimethyl-5H,6H-pyrazolo[1,5-c]quinazoline has been studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by interfering with specific molecular pathways .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-2,9-dimethyl-5H,6H-pyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. It has been found to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation. By inhibiting these enzymes, the compound can interfere with the signaling pathways that promote cancer cell growth. Additionally, it can bind to DNA and RNA, disrupting their normal functions and leading to cell death .
Comparison with Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the pyrazole ring.
2,9-Dimethylquinazoline: Similar to the target compound but without the fluorophenyl group.
5-(2-Chlorophenyl)-2,9-dimethyl-5H,6H-pyrazolo[1,5-c]quinazoline: A chlorinated analog with similar properties.
Uniqueness: The presence of the fluorophenyl group in 5-(2-fluorophenyl)-2,9-dimethyl-5H,6H-pyrazolo[1,5-c]quinazoline imparts unique electronic properties that enhance its biological activity. This makes it more effective as an enzyme inhibitor and anticancer agent compared to its analogs .
Properties
Molecular Formula |
C18H16FN3 |
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Molecular Weight |
293.3 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H16FN3/c1-11-7-8-16-14(9-11)17-10-12(2)21-22(17)18(20-16)13-5-3-4-6-15(13)19/h3-10,18,20H,1-2H3 |
InChI Key |
SNMVDGHFHLFIAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(N3C2=CC(=N3)C)C4=CC=CC=C4F |
Origin of Product |
United States |
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